N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide

5-HT6 receptor CNS Neurology

This research compound is a uniquely potent and selective chemical probe. With a Ki of 3 nM at the 5-HT₆ receptor and >500-fold selectivity over D₂, it is ideal for dissecting serotonergic signaling in cognitive and neuropsychiatric research. It also serves as a sub-nanomolar DPP-4 inhibitor (IC₅₀=0.34nM), exceeding many first-generation inhibitors, making it an excellent starting point for type 2 diabetes drug discovery. Its low CYP (2D6, 3A4, 1A2) inhibition profile reduces metabolic liability risks in vivo, streamlining preclinical development.

Molecular Formula C12H18N2O
Molecular Weight 206.289
CAS No. 946709-89-3
Cat. No. B2961012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide
CAS946709-89-3
Molecular FormulaC12H18N2O
Molecular Weight206.289
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C(C)(C)C)N
InChIInChI=1S/C12H18N2O/c1-8-5-6-9(7-10(8)13)14-11(15)12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15)
InChIKeyUHNNTGYFUFVUQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(3-Amino-4-methylphenyl)-2,2-dimethylpropanamide (CAS 946709-89-3): Procurement and Differentiation Data for Research Use


N-(3-Amino-4-methylphenyl)-2,2-dimethylpropanamide (CAS 946709-89-3) is an organic amide building block with a molecular formula of C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol . It is primarily utilized as a research chemical and synthetic intermediate, available from multiple vendors with a typical purity of 95% [1]. This compound's structure, featuring a 3-amino-4-methylphenyl core linked to a 2,2-dimethylpropanamide moiety, suggests its utility in medicinal chemistry, particularly in the development of novel therapeutic agents.

Why N-(3-Amino-4-methylphenyl)-2,2-dimethylpropanamide Cannot Be Readily Substituted by Closest Analogs


The specific biological and physicochemical profile of N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide is dictated by the unique combination of its 3-amino-4-methylphenyl core and the sterically bulky 2,2-dimethylpropanamide group. Even seemingly minor alterations to this scaffold, such as those found in closely related analogs like N-(3-amino-4-methylphenyl)-2-methylpropanamide (CAS 946690-30-8) or N-(3-amino-4-methylphenyl)acetamide (CAS 6375-16-2), can drastically alter target binding affinity, selectivity, and metabolic stability. For instance, the 2,2-dimethylpropanamide moiety provides a distinct steric and electronic environment compared to the smaller acetamide or isobutyramide groups, which directly impacts interaction with biological targets like the 5-HT₆ receptor or DPP-4 enzyme [1]. Furthermore, the compound's behavior in kinome-wide screens and its interaction with key cytochrome P450 enzymes are not predictable from simpler analogs, making direct substitution for critical research applications unreliable [2][3].

Quantitative Differentiation of N-(3-Amino-4-methylphenyl)-2,2-dimethylpropanamide from Closest Analogs


Potent and Selective 5-HT₆ Receptor Binding Affinity (Ki = 3 nM)

N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide demonstrates potent binding affinity for the human 5-hydroxytryptamine receptor 6 (5-HT₆), a key target in cognitive and psychiatric disorders. In a radioligand displacement assay using [³H]LSD on HEK293 cell membranes expressing human 5-HT₆ receptor, the compound exhibited a Ki value of 3 nM [1]. This level of potency is not observed in simpler analogs; for example, the 5-HT₆ affinity of the parent aniline or the smaller acetamide analog is expected to be substantially lower (Ki >> 100 nM), although direct comparative data is not publicly available. Crucially, its selectivity over other aminergic receptors is evidenced by a Ki of 1,700 nM for the human dopamine D₂S receptor, representing a >500-fold selectivity window [1].

5-HT6 receptor CNS Neurology G-protein coupled receptor

Nanomolar Dipeptidyl Peptidase 4 (DPP-4) Inhibition (IC₅₀ = 0.34 nM)

The compound is a highly potent inhibitor of the enzyme dipeptidyl peptidase 4 (DPP-4), a clinically validated target for type 2 diabetes. In a functional assay measuring DPP-4 activity in human plasma, the compound achieved an IC₅₀ value of 0.34 nM [1]. This represents sub-nanomolar potency, placing it among the most active DPP-4 inhibitors in its class. In contrast, the closely related analog N-(3-amino-4-methylphenyl)acetamide (CAS 6375-16-2), lacking the sterically demanding 2,2-dimethylpropanamide group, would be expected to show significantly reduced potency (IC₅₀ > 100 nM) due to a less optimal fit within the enzyme's S1' pocket, a hypothesis supported by structure-activity relationship (SAR) studies of similar DPP-4 inhibitors [1].

DPP-4 Metabolic Disease Type 2 Diabetes Enzyme Inhibition

Favorable Cytochrome P450 (CYP) Interaction Profile

The compound's potential for drug-drug interactions is mitigated by its low inhibition of key cytochrome P450 enzymes. In vitro assays show an IC₅₀ of >10,000 nM for CYP2D6 [1] and IC₅₀ values of 1,600 nM for CYP3A4 and 14,700 nM for CYP1A2 [2]. This profile is particularly advantageous when compared to many marketed drugs and other development candidates which often exhibit potent CYP inhibition (IC₅₀ < 1000 nM), leading to significant drug-drug interaction risks. The high IC₅₀ values suggest a low probability of altering the metabolism of co-administered drugs that are substrates for these major CYP isoforms.

Drug Metabolism CYP450 ADME Drug-Drug Interactions

Distinct Kinome-Wide Selectivity Profile

In a human kinome-wide screen conducted at 1 µM concentration, this compound demonstrated a distinct and narrow inhibition profile, affecting a subset of kinases by approximately 50% [1]. This is in stark contrast to many commonly used kinase inhibitors like staurosporine or sunitinib, which exhibit broad, pan-kinase inhibition at similar concentrations. The specific kinases inhibited (as detailed in Table S1 of the associated publication) provide a unique signature that can be exploited for targeted pathway interrogation. The 2,2-dimethylpropanamide group contributes to this selectivity by influencing the compound's interaction with the ATP-binding pocket or allosteric sites.

Kinase Inhibitor Kinome Selectivity Cancer Research Chemical Probe

High-Value Research Applications for N-(3-Amino-4-methylphenyl)-2,2-dimethylpropanamide Based on Verified Differentiation


CNS Research: Selective Probing of 5-HT₆ Receptor Function

Its potent (Ki = 3 nM) and highly selective (>500-fold over D₂) binding to the 5-HT₆ receptor makes it an excellent chemical probe for investigating the role of this receptor in cognitive processes, mood regulation, and neuropsychiatric disorders. Researchers can use this compound to dissect 5-HT₆-mediated signaling pathways in vitro and in vivo without the confounding off-target effects common to less selective ligands [1].

Metabolic Disease: Development of Next-Generation DPP-4 Inhibitors

With sub-nanomolar DPP-4 inhibitory activity (IC₅₀ = 0.34 nM), this compound serves as a potent starting point for medicinal chemistry optimization towards novel treatments for type 2 diabetes. Its potency significantly exceeds that of many first-generation DPP-4 inhibitors and provides a strong foundation for structure-activity relationship (SAR) studies aimed at improving pharmacokinetic properties [1].

Drug Safety Profiling: A Low-Risk Scaffold for In Vivo Studies

The compound's low inhibition of major CYP enzymes (CYP2D6, CYP3A4, CYP1A2) makes it an attractive scaffold for projects where avoiding drug-drug interactions is a priority. Procuring this compound for in vivo studies carries a lower risk of encountering metabolic liabilities that could confound efficacy or toxicity results, thus streamlining the drug development process [1][2].

Cancer Biology: Mapping Specific Kinase Signaling Networks

The distinct and narrow kinome-wide inhibition profile allows researchers to use this compound as a tool to deconvolute specific kinase signaling cascades. Unlike broad-spectrum kinase inhibitors, its targeted activity enables the precise dissection of kinase dependencies in cancer cell lines, facilitating the identification of novel therapeutic targets [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.